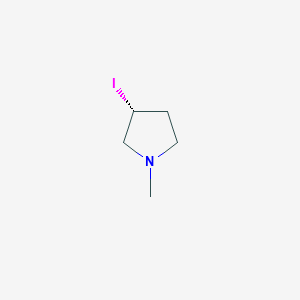

(R)-3-Iodo-1-methyl-pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-iodo-1-methylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYHSOYEKJWMIB-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Chiral Iodopyrrolidines

Chiral Pool Approaches to Pyrrolidine (B122466) Cores

Chiral pool synthesis leverages the vast collection of enantiomerically pure compounds from nature to serve as starting materials for the synthesis of complex chiral molecules. This approach is often the most efficient way to introduce stereocenters into a target molecule.

Derivation from Naturally Occurring Chiral Precursors

Naturally occurring amino acids and carbohydrates are among the most common and inexpensive sources for chiral pool synthesis. Their inherent chirality provides a robust foundation for the stereoselective synthesis of pyrrolidine derivatives.

(S)-Proline, a readily available and inexpensive amino acid, is a cornerstone of pyrrolidine synthesis. Its cyclic structure and defined stereochemistry at C2 make it an ideal starting point. A common strategy involves the reduction of the carboxylic acid moiety of proline to an alcohol, yielding (S)-prolinol. This transformation is typically achieved with reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net

(S)-Prolinol can then be subjected to a series of functional group manipulations to introduce the desired substitution pattern. For the synthesis of 3-substituted pyrrolidines, a key intermediate is often a protected (R)-3-hydroxypyrrolidine. The synthesis of (R)-1-methyl-3-pyrrolidinol, a direct precursor to (R)-3-Iodo-1-methyl-pyrrolidine, can be accomplished from (S)-malic acid, another chiral pool starting material. A patented method describes the reaction of (S)-malic acid with methylamine (B109427) to form an intermediate that is subsequently reduced. google.com

The conversion of the hydroxyl group in (R)-1-methyl-3-pyrrolidinol to an iodide with inversion of configuration at the C3 stereocenter would yield the target molecule, (S)-3-Iodo-1-methyl-pyrrolidine. A plausible method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. While a specific documented synthesis of this compound via this exact route is not prevalent in the literature, the Appel reaction is a well-established method for the stereospecific conversion of alcohols to alkyl halides with inversion of configuration.

A general representation of this transformation is shown below:

Table 1: Synthesis of (R)-1-methyl-3-pyrrolidinol from (S)-Malic Acid

| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |

| 1 | (S)-Malic acid, Methylamine | Toluene, reflux | (S)-1-methyl-3-hydroxysuccinimide | Not reported | google.com |

| 2 | (S)-1-methyl-3-hydroxysuccinimide | Reducing agent (e.g., NaBH₄, KBH₄) | (R)-1-methyl-3-pyrrolidinol | Not reported | google.com |

Carbohydrates offer a rich source of stereochemical diversity and are excellent starting materials for the synthesis of complex chiral molecules, including pyrrolidines. Their multiple stereocenters can be used to control the stereochemistry of the final product. For instance, enantiomerically pure pyrrolidines have been synthesized through 1,3-dipolar cycloaddition reactions using sugar-derived enones. nih.gov Dihydropyranones derived from D-xylose and L-arabinose can serve as chiral templates to control the stereochemistry of the resulting pyrrolidine ring. nih.gov

The general strategy involves the synthesis of a suitable carbohydrate-derived precursor, which is then elaborated to form the pyrrolidine ring. While a direct synthesis of this compound from a carbohydrate scaffold is not commonly reported, the principles of chiral pool synthesis using carbohydrates could be applied to construct a chiral pyrrolidine precursor with the desired stereochemistry at the C3 position.

Table 2: Representative Synthesis of Chiral Pyrrolidines from Carbohydrate-Derived Enones

| Enone Precursor | Dipole | Cycloaddition Conditions | Product Stereochemistry | Reference |

| (S)-enone (from D-xylose) | Azomethine ylide | Optimized conditions | Defined tetrasubstituted pyrrolidine | nih.gov |

| (R)-enone (from L-arabinose) | Azomethine ylide | Optimized conditions | Opposite configuration to the (S)-enone product | nih.gov |

Enantioselective Functionalization of Pre-formed Pyrrolidine Rings

An alternative to building the pyrrolidine ring from acyclic precursors is the enantioselective functionalization of a pre-existing, achiral pyrrolidine ring. This approach relies on the use of a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction.

A notable example is the asymmetric lithiation of N-Boc-pyrrolidine, followed by quenching with an electrophile. This method, however, often requires cryogenic temperatures and stoichiometric amounts of a chiral ligand. While effective, these conditions can be a drawback for large-scale synthesis.

De Novo Enantioselective Synthesis of Iodinated Pyrrolidines

De novo synthesis involves the construction of the chiral pyrrolidine ring from acyclic precursors in an enantioselective manner. This approach offers flexibility in the introduction of various substituents onto the pyrrolidine core.

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions are powerful tools for the enantioselective synthesis of heterocyclic compounds. In the context of iodinated pyrrolidines, these reactions can be designed to incorporate the iodine atom during the cyclization step or to form a precursor that can be subsequently iodinated.

One such strategy is the asymmetric intramolecular aza-Michael addition. In this approach, a chiral catalyst, such as a chiral phosphoric acid, is used to control the enantioselectivity of the ring-closing reaction. For example, a "clip-cycle" strategy has been developed where a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via an alkene metathesis reaction. The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk While this specific example does not directly yield an iodinated pyrrolidine, the methodology could be adapted to incorporate an iodine-containing substrate.

Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This reaction can be rendered asymmetric by using a chiral catalyst or a chiral auxiliary on either the dipole or the dipolarophile. These cycloadditions can lead to highly substituted pyrrolidines with excellent stereocontrol. nih.gov

Table 3: Asymmetric 'Clip-Cycle' Synthesis of Chiral Pyrrolidines

| Substrate | Catalyst | Product | Enantiomeric Ratio (e.r.) | Reference |

| Cbz-protected bis-homoallylic amine clipped to thioacrylate | (S)-TRIP | 2,2-Disubstituted pyrrolidine | 96:4 | whiterose.ac.uk |

| Cbz-protected bis-homoallylic amine clipped to thioacrylate | (R)-TiPSY | 2,2-Disubstituted pyrrolidine | 76:24 | whiterose.ac.uk |

Iodocyclization of Homoallylic Amine Systems

Iodocyclization of homoallylic amines represents a powerful strategy for the stereocontrolled synthesis of substituted pyrrolidines. This intramolecular reaction involves the activation of an alkene by an iodine electrophile, followed by the nucleophilic attack of the tethered amine to form the pyrrolidine ring. The stereochemistry of the newly formed stereocenters is often controlled by the geometry of the starting olefin and the reaction conditions.

Metal-Catalyzed Enantioselective Cyclizations

Transition metal catalysis offers a versatile and highly efficient approach to the synthesis of chiral pyrrolidines. mdpi.com Catalysts based on metals such as palladium, rhodium, and iridium have been successfully employed in enantioselective cyclization reactions. researchgate.netmdpi.com For instance, palladium-catalyzed asymmetric cyclization strategies have been developed for constructing atropisomers, which can be extended to the synthesis of chiral heterocycles. mdpi.com These methods often involve the use of chiral ligands that coordinate to the metal center, inducing asymmetry in the cyclization process. The choice of metal, ligand, and reaction conditions is critical for achieving high yields and enantioselectivities.

Organocatalytic Strategies for Chiral Induction

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing a metal-free alternative to traditional methods. nih.govresearchgate.net Chiral organocatalysts, such as proline and its derivatives, can catalyze the formation of pyrrolidine rings with high enantiomeric excess. nih.govnih.gov These reactions often proceed through the formation of chiral iminium or enamine intermediates, which then undergo cyclization. nih.gov Organocatalytic cascade reactions, combining conjugate addition and aldol (B89426) reactions, have been shown to produce highly functionalized chiral pyrrolizines with excellent diastereoselectivity and enantioselectivity. nih.gov

Stereoselective Introduction of the Iodine Moiety

Once the chiral pyrrolidine scaffold is established, the next critical step is the stereoselective introduction of the iodine atom at the C-3 position.

Halogenation of Unsaturated Pyrrolidine Precursors

The direct halogenation of unsaturated pyrrolidine precursors, such as pyrrolines, is a common method for introducing an iodine atom. This can be achieved using various iodinating agents. For instance, the iodohydroxylation of allenylic sulfoxides using iodine can lead to the formation of 3-hydroxy-2-iodo-alkenyl sulfides. mdpi.com The stereochemical outcome of the reaction is influenced by the substrate and the reaction conditions.

Nucleophilic Iodination of Activated Pyrrolidine Derivatives

Nucleophilic substitution reactions provide another route to iodopyrrolidines. This involves the displacement of a suitable leaving group on a chiral pyrrolidine precursor with an iodide nucleophile. acsgcipr.org The Finkelstein reaction, which utilizes the preferential solubility of sodium iodide in acetone, is a classic example of this approach and is effective for replacing other halogens with iodine. acsgcipr.org The reactivity of these nucleophilic substitution reactions can be significantly enhanced in ionic liquids. acsgcipr.org

Reductive Functionalization of Lactams to Iodopyrrolidines

A promising and versatile strategy for synthesizing functionalized pyrrolidines involves the reductive functionalization of readily available lactams. researchgate.netntu.edu.sg This approach allows for the introduction of various substituents onto the pyrrolidine ring.

Recent advancements have demonstrated the synthesis of 2-cyano-3-iodo piperidines and pyrrolidines from lactams under transition-metal-free conditions. ntu.edu.sg This process involves the controlled hydride reduction of the lactam using a sodium hydride-sodium iodide (NaH-NaI) composite system. ntu.edu.sgnih.gov The resulting anionic hemiaminal intermediate is then silylated, leading to the formation of an equilibrium mixture of an iminium cation and an enamine. The enamine species is then intercepted by an iodine cation, followed by cyanation, to yield the desired α,β-difunctionalized pyrrolidine. ntu.edu.sg

This methodology has been shown to be highly diastereoselective, providing the 2-cyano-3-iodo products as a single diastereomer. ntu.edu.sg The reaction is scalable, as demonstrated by the successful synthesis of a 2-cyano-3-iodopiperidine on a 5 mmol scale without a decrease in efficiency. ntu.edu.sg

Table 1: Reductive Functionalization of Lactams to 2-Cyano-3-Iodo-Piperidines

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | Benzyl | 2f | 73 |

| 2 | H | Allyl | 2g | - |

| 3 | H | p-Methoxybenzyl | 2h | - |

| 4 | OMe | 3,5-Dimethoxybenzyl | 2i | - |

| 5 | H | 3,5-Dimethoxybenzyl | 2j | - |

| Data sourced from a study on the synthesis of 2-cyano-3-iodo piperidines and pyrrolidines. ntu.edu.sg |

This method highlights the potential for creating complex and stereochemically rich pyrrolidine structures from simple lactam precursors, offering a valuable pathway for the synthesis of this compound and related compounds.

N-Alkylation Strategies for N-Methyl Moiety Installation

This approach involves the synthesis of a chiral 3-iodopyrrolidine (B174656) intermediate that lacks the N-methyl group, followed by its installation in a separate step. The starting material for this sequence would be (R)-3-iodopyrrolidine. This method is advantageous if the key stereochemistry-defining reactions are more compatible with a secondary amine (e.g., one bearing a protecting group like Boc).

Direct N-methylation of the secondary amine is a standard transformation. Several methods are available:

Reductive Amination (Eschweiler-Clarke reaction): This is a classic and efficient method that involves treating the secondary amine with formaldehyde (B43269) (or its trimer, paraformaldehyde) and a reducing agent, typically formic acid or sodium cyanoborohydride (NaBH₃CN). The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ.

Alkylation with Methyl Halides: The pyrrolidine nitrogen can be directly alkylated using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, or triethylamine) to neutralize the acid formed during the reaction. vjs.ac.vn Care must be taken to avoid over-alkylation to the quaternary ammonium (B1175870) salt.

This strategy incorporates the N-methyl group from the outset by using a methylated starting material in the ring-forming reaction. This is often more atom- and step-economical.

Several methods exist for constructing the N-methylpyrrolidine ring:

Cyclization of a C4 Synthon with Methylamine: A highly effective method involves the double alkylation of methylamine with a linear four-carbon electrophile. For example, reacting 1,4-dichlorobutane (B89584) or 1,4-dibromobutane (B41627) with an aqueous solution of methylamine can produce N-methylpyrrolidine. google.comvjs.ac.vn The use of a catalyst, such as potassium iodide, can facilitate the reaction with 1,4-dichlorobutane. google.com

Reductive Amination of a 1,4-Dicarbonyl: Succinaldehyde or its derivatives can undergo a reductive amination with methylamine. The reaction first forms a di-imine or an enamine-imine intermediate, which is then cyclized and reduced in one pot using a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN). stackexchange.com

Cyclization from Amino Alcohols: N-methyl-γ-amino alcohols can be cyclized to form N-methylpyrrolidine. For example, 4-(methylamino)-butan-1-ol can be cyclized under dehydration conditions, often using a catalyst at high temperatures.

In these scenarios, the chiral iodo-functionality would need to be introduced onto the pre-formed N-methylpyrrolidine ring, for example, by directing a stereoselective functionalization at the C-3 position.

Stereochemical Aspects and Control in Synthesis

Control of the Stereocenter at C-3

The cornerstone of synthesizing enantiomerically pure (R)-3-Iodo-1-methyl-pyrrolidine lies in the effective control of the stereochemistry at the C-3 position of the pyrrolidine (B122466) ring. This can be achieved through various diastereoselective and enantioselective strategies, often employing chiral starting materials or chiral auxiliaries and ligands.

Diastereoselective and Enantioselective Approaches

The synthesis of optically pure pyrrolidine derivatives can be approached by introducing a pre-existing chiral center, which then directs the stereochemical outcome of subsequent reactions. nih.gov A common and efficient method involves starting with a readily available chiral precursor, such as (R)-3-hydroxypyrrolidine. This commercially available starting material provides the desired absolute configuration at the C-3 position from the outset.

Alternatively, asymmetric 1,3-dipolar cycloadditions of azomethine ylides represent a powerful strategy for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org These reactions can generate multiple stereocenters with high levels of stereo- and regioselectivity, often facilitated by chiral metal catalysts or organocatalysts. mappingignorance.org While not a direct synthesis of the title compound, these methods are fundamental in creating the chiral pyrrolidine scaffold.

Another approach involves the diastereoselective functionalization of a prochiral pyrrolidine derivative. For instance, the reduction of a suitable ketone precursor using a chiral reducing agent can establish the desired stereocenter.

Influence of Chiral Auxiliaries and Ligands

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed. In the context of pyrrolidine synthesis, chiral auxiliaries can be attached to the nitrogen atom or a substituent to control the formation of the stereocenter at C-3.

The use of chiral ligands in metal-catalyzed reactions is another powerful tool for achieving enantioselectivity. For instance, in catalytic asymmetric hydrogenations or cycloadditions, the chiral ligand coordinates to the metal center and creates a chiral environment that favors the formation of one enantiomer over the other.

Stereoretention and Stereoinversion in Functional Group Transformations

Mechanisms of Iodide Displacement and Retention of Configuration

The conversion of a secondary alcohol, such as (R)-1-methyl-3-hydroxypyrrolidine, to an alkyl iodide can proceed through different mechanisms, each with a distinct stereochemical outcome.

SN2 Reaction (Inversion of Configuration): A common and predictable method for this transformation involves an SN2 (bimolecular nucleophilic substitution) reaction. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent displacement by an iodide ion (from a source like sodium iodide) proceeds with inversion of configuration at the stereocenter. Therefore, to obtain this compound, one would need to start with (S)-1-methyl-3-hydroxypyrrolidine. The reaction of primary and secondary alcohols with an alkali iodide in the presence of a strong protonic acid also typically proceeds via an SN2 mechanism, leading to an inverted product. manac-inc.co.jp

The choice of iodinating agent is crucial. Reagents like triphenylphosphine (B44618), iodine, and imidazole (B134444) are known to convert alcohols to iodides, often with inversion of configuration.

Chiral Purity Maintenance in Multi-Step Synthesis

Maintaining chiral purity throughout a multi-step synthesis is critical. Each reaction and purification step carries the risk of racemization or epimerization. To minimize this risk, several strategies can be employed:

Minimizing Purification Steps: Each purification step, such as column chromatography, can potentially lead to loss of material and, in some cases, enrichment of one enantiomer over the other, or even racemization on certain stationary phases. Therefore, designing a synthetic route with minimal purification steps is advantageous. syrris.jp

Avoiding Harsh Reaction Conditions: Extreme pH values, high temperatures, and prolonged reaction times can increase the likelihood of racemization, especially if there is an acidic proton adjacent to the stereocenter.

Careful Selection of Reagents and Solvents: The choice of reagents and solvents can influence the stereochemical outcome and purity. For example, in the N-methylation of (R)-3-hydroxypyrrolidine, using a mild methylating agent can prevent side reactions that might affect the stereocenter.

In-process Control: Regular analysis of the enantiomeric or diastereomeric excess at intermediate stages of the synthesis allows for the early detection of any loss of stereochemical integrity.

A well-designed multi-step synthesis will proceed with high conversion at each step, minimizing the need for extensive purification and preserving the chiral purity of the intermediates and the final product. syrris.jp

Analysis of Enantiomeric Excess and Diastereomeric Ratios

The determination of the enantiomeric excess (ee) or diastereomeric ratio (dr) is essential to validate the success of a stereoselective synthesis. Several analytical techniques are commonly employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating and quantifying enantiomers. phenomenex.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. phenomenex.com For the analysis of this compound, a polysaccharide-based chiral column, such as Chiralpak® or Chiralcel®, could be effective. researchgate.net The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol, would be optimized to achieve baseline separation of the enantiomers.

| Analytical Technique | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of (R)- and (S)-3-Iodo-1-methyl-pyrrolidine using a suitable chiral column (e.g., polysaccharide-based) and mobile phase. |

| NMR Spectroscopy | In a chiral environment (e.g., using a chiral solvating agent or derivatizing agent), enantiomers can exhibit different chemical shifts. Diastereomers have inherently different NMR spectra. | ¹H or ¹³C NMR in the presence of a chiral auxiliary can be used to determine enantiomeric excess. For diastereomeric mixtures, direct integration of distinct signals in the NMR spectrum allows for the determination of the diastereomeric ratio. sigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine stereochemical purity. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by using a chiral solvating agent or by converting them into a mixture of diastereomers through reaction with a chiral derivatizing agent. The integration of the distinct signals for each diastereomer then allows for the calculation of the original enantiomeric excess. For compounds with multiple stereocenters, NMR is a primary tool for determining the diastereomeric ratio by direct integration of the signals corresponding to each diastereomer, as they are chemically distinct and will have different chemical shifts. sigmaaldrich.com

Chiral Chromatography (HPLC, GC) Methods

Chiral chromatography is an indispensable tool for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for the chiral resolution of 3-iodo-1-methyl-pyrrolidine (B15130710).

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a compound like 3-iodo-1-methyl-pyrrolidine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. These CSPs, commercially available under trade names like Chiralpak® and Chiralcel®, possess chiral cavities and grooves where the enantiomers can fit. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

The choice of mobile phase is also crucial for achieving optimal separation. In normal-phase HPLC, a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used. The polar modifier competes with the analyte for polar interaction sites on the CSP, thereby influencing the retention and resolution. For a basic compound such as 3-iodo-1-methyl-pyrrolidine, the addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), to the mobile phase can improve peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP.

A hypothetical chiral HPLC method for the separation of (R)- and (S)-3-iodo-1-methyl-pyrrolidine is detailed in the table below.

Table 1: Illustrative Chiral HPLC Method for 3-Iodo-1-methyl-pyrrolidine Enantiomers

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time (S)-enantiomer | 8.5 min |

| Hypothetical Retention Time (R)-enantiomer | 10.2 min |

Gas Chromatography (GC):

Chiral GC is another powerful technique for the separation of volatile enantiomers. For a compound like 3-iodo-1-methyl-pyrrolidine, which is amenable to GC analysis, a capillary column coated with a chiral stationary phase is employed. Cyclodextrin derivatives are common chiral selectors used in GC. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing for chiral recognition based on inclusion complexation and surface interactions.

Often, derivatization of the analyte is performed to improve its volatility and thermal stability, as well as to enhance chiral recognition. However, for a simple amine like 3-iodo-1-methyl-pyrrolidine, direct analysis might be feasible.

The table below outlines a potential chiral GC method for the analysis of 3-iodo-1-methyl-pyrrolidine enantiomers.

Table 2: Illustrative Chiral GC Method for 3-Iodo-1-methyl-pyrrolidine Enantiomers

| Parameter | Value |

| Column | Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hypothetical Retention Time (S)-enantiomer | 12.3 min |

| Hypothetical Retention Time (R)-enantiomer | 12.8 min |

NMR Spectroscopic Techniques for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for structural elucidation and can also be employed to differentiate between enantiomers. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in a chiral environment, the enantiomers can be distinguished. This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

For a molecule like this compound, the use of a chiral solvating agent, often a chiral lanthanide shift reagent, is a common approach. These reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), can form diastereomeric complexes with the enantiomers of the analyte. The differing spatial arrangements of these complexes lead to different induced shifts in the ¹H NMR spectrum, allowing for the resolution of signals corresponding to each enantiomer. The magnitude of the induced shift is dependent on the proximity of the protons to the paramagnetic lanthanide center.

In the case of 3-iodo-1-methyl-pyrrolidine, the nitrogen atom of the pyrrolidine ring would be the primary site of interaction with the chiral shift reagent. Consequently, the protons closest to the nitrogen, such as the N-methyl protons and the protons on the carbons alpha to the nitrogen (C2 and C5), would experience the most significant shifts.

The table below illustrates the hypothetical chemical shifts of the N-methyl protons of the enantiomers of 3-iodo-1-methyl-pyrrolidine in the presence of a chiral shift reagent.

Table 3: Hypothetical ¹H NMR Data for the N-Methyl Protons of 3-Iodo-1-methyl-pyrrolidine Enantiomers with a Chiral Shift Reagent

| Enantiomer | Chemical Shift (δ) without Shift Reagent (ppm) | Hypothetical Chemical Shift (δ) with Eu(hfc)₃ (ppm) |

| (S)-3-Iodo-1-methyl-pyrrolidine | 2.35 (s, 3H) | 2.85 (s, 3H) |

| This compound | 2.35 (s, 3H) | 2.95 (s, 3H) |

By integrating the distinct signals for the (R) and (S) enantiomers, the enantiomeric excess (e.e.) of a sample can be determined. This provides a powerful quality control tool in the synthesis of enantiomerically pure this compound.

Chemical Transformations and Reaction Pathways of R 3 Iodo 1 Methyl Pyrrolidine

Reactivity of the Organoiodine Moiety

The organoiodine moiety in (R)-3-Iodo-1-methyl-pyrrolidine is the key to its chemical versatility. The carbon-iodine bond is relatively weak and susceptible to both oxidative addition in palladium catalytic cycles and displacement by nucleophiles. This dual reactivity allows for a broad range of synthetic applications, from the formation of new carbon-carbon bonds to the introduction of various heteroatom-containing functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. diva-portal.org For this compound, the iodo group serves as an excellent electrophilic partner in these transformations. The general mechanism for these reactions typically involves three key steps: oxidative addition of the organoiodide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling for Arylation/Heteroarylation

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically an arylboronic acid. libretexts.orgnih.gov This reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids. nih.gov In the context of this compound, a secondary alkyl iodide, the Suzuki-Miyaura coupling would enable the synthesis of (R)-3-aryl-1-methyl-pyrrolidines. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar couplings involving secondary alkyl halides. The choice of palladium catalyst, ligand, and base is crucial for achieving good yields and preventing side reactions.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Halides with Arylboronic Acids

| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | >95 |

| 2 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 92 |

| 3 | 2-Chloropyridine | 3-Thienylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 88 |

| Note: The data in this table represents general examples of Suzuki-Miyaura couplings and are not specific to this compound. |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The alkynylation of this compound via a Sonogashira coupling would yield (R)-3-alkynyl-1-methyl-pyrrolidines, which are valuable intermediates for further synthetic transformations. The reaction's efficiency can be influenced by the choice of palladium and copper catalysts, the nature of the alkyne, and the reaction conditions. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. beilstein-journals.org

Table 2: Examples of Sonogashira Coupling Reactions

| Entry | Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 95 |

| 2 | 4-Iodoanisole | 1-Heptyne | Pd(OAc)₂ | CuI | Piperidine | 89 |

| 3 | 3-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 85 |

| Note: This table presents illustrative examples of the Sonogashira coupling and does not reflect data for this compound. |

Heck and Stille Coupling Variants

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. nih.gov For this compound, a Heck reaction with an alkene like methyl acrylate (B77674) would introduce a propenoate substituent at the 3-position of the pyrrolidine (B122466) ring. researchgate.net

The Stille coupling utilizes an organotin reagent as the coupling partner for the organohalide. A key advantage of the Stille reaction is the stability of organostannanes to a wide range of reaction conditions. This reaction would allow for the introduction of various aryl, heteroaryl, vinyl, or alkynyl groups onto the pyrrolidine ring.

Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from organohalides, carbon monoxide, and an amine. nih.gov This reaction allows for the direct introduction of a carboxamide group. The reaction of this compound with carbon monoxide and a primary or secondary amine, in the presence of a palladium catalyst and a base, would yield the corresponding (R)-1-methyl-pyrrolidine-3-carboxamide derivative. The choice of ligand for the palladium catalyst can be critical in achieving high efficiency and selectivity in these reactions. diva-portal.org

Nucleophilic Substitution Reactions at the Iodinated Carbon

The carbon-iodine bond in this compound is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. These nucleophilic substitution reactions provide a direct route to introduce a variety of functional groups at the 3-position of the pyrrolidine ring. The reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and reaction conditions. chemguide.co.uk For a secondary iodide like this compound, both pathways are possible. Strong, small nucleophiles and polar aprotic solvents favor the S(_N)2 mechanism, which proceeds with inversion of stereochemistry. youtube.com Conversely, conditions that favor carbocation formation, such as polar protic solvents and weaker nucleophiles, may promote an S(_N)1 pathway, which would lead to a racemic mixture.

Common nucleophiles used in these reactions include:

Azide (B81097) ion (N₃⁻): To introduce an azido (B1232118) group, which can be subsequently reduced to an amine. The use of sodium azide in a polar aprotic solvent like DMF is a common method. masterorganicchemistry.com

Cyanide ion (CN⁻): For the synthesis of nitriles, which are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines. chemguide.co.uk

Amines: Primary and secondary amines can act as nucleophiles to form 3-amino-pyrrolidine derivatives. researchgate.netnih.gov

Substitution with Oxygen, Nitrogen, and Sulfur Nucleophiles

The carbon-iodine bond in this compound is amenable to nucleophilic substitution, allowing for the introduction of various heteroatom functionalities. These reactions typically proceed via an SN2 mechanism, which would result in the inversion of stereochemistry at the C3 position.

Oxygen Nucleophiles: Alkoxides and hydroxides can displace the iodide to form the corresponding ethers and alcohols. For instance, reaction with sodium methoxide (B1231860) would yield (S)-3-methoxy-1-methyl-pyrrolidine.

Nitrogen Nucleophiles: Amines and azides serve as effective nitrogen nucleophiles. A reported synthesis of a diamine involved an SN2 substitution reaction with methylamine (B109427) on a similar pyrrolidine system, which proceeded with inversion of configuration in high yield. nih.gov This suggests that this compound would react similarly with various primary and secondary amines to furnish 3-amino-pyrrolidine derivatives.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and can be used to synthesize 3-thioether derivatives of the pyrrolidine ring. The reaction of the iodo-compound with a thiol, such as thiophenol, in the presence of a base would lead to the corresponding sulfide. Methods for introducing thiol groups into biologically active compounds often involve a two-step process of esterification with a protected thioacid followed by deprotection. mdpi.com

Formation of Carbon-Carbon Bonds via Organometallic Reagents

The C(sp³)-I bond is a suitable handle for forming new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. While typically used for sp²-sp² couplings, modifications have extended its use to sp³-hybridized carbons. The coupling of this compound with an aryl or vinyl boronic acid would likely require a palladium catalyst, such as Pd(PPh₃)₄, and a base. libretexts.orgfrontiersin.org The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.org

Negishi Coupling: This powerful reaction couples an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is particularly effective for coupling sp³, sp², and sp carbon atoms. wikipedia.org The reaction of this compound with an organozinc reagent (e.g., Ar-ZnCl) in the presence of a catalyst like PdCl₂(PPh₃)₂ could yield 3-substituted pyrrolidines. nih.gov The stereochemical outcome can be highly dependent on the choice of ligand on the metal catalyst. nih.gov Copper catalysts have also been employed for Negishi-type couplings of aryl iodides. organic-chemistry.org

| Coupling Reaction | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Pd(0) catalyst, Base, Organoboron reagent | 3-Aryl or 3-Vinyl Pyrrolidines |

| Negishi | Pd or Ni catalyst, Organozinc reagent | 3-Alkyl, 3-Aryl, or 3-Vinyl Pyrrolidines |

Reductive Elimination of Iodine

The iodine atom can be removed and replaced with a hydrogen atom through reductive deiodination (hydrodehalogenation). A mild and efficient method for this transformation involves catalytic hydrogenation. This can be achieved using conventional hydrogenation with palladium on carbon (Pd-C) under a hydrogen atmosphere or through catalytic transfer hydrogenation with a hydrogen donor like triethylsilane (TES). acs.org The presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), is often necessary to neutralize the hydroiodic acid (HI) that is formed, which can otherwise poison the palladium catalyst. acs.org

Radical Reactions Involving the C-I Bond

The relatively weak C-I bond can undergo homolytic cleavage to generate a carbon-centered radical at the C3 position. This alkyl radical can then participate in various synthetic transformations.

The generation of the alkyl radical from the alkyl iodide can be initiated in several ways:

Aryl Radical-Mediated Iodine Abstraction: Aryl radicals, which can be generated from sources like arenediazonium salts, can efficiently cleave the carbon-iodine bond to produce the desired alkyl radical. acs.org

Electrochemical Reduction: An alternative, "tin-free" method involves the electrochemical reduction of the C-I bond. rsc.org This can be done indirectly using molecular oxygen as a catalytic electron carrier under mildly reductive conditions, making it compatible with various functional groups. rsc.org

Once formed, the pyrrolidin-3-yl radical can undergo intermolecular additions, such as a Giese-type reaction with an electron-deficient alkene, to form a new carbon-carbon bond.

Reactivity of the Pyrrolidine Nitrogen

The nitrogen atom in this compound is a tertiary amine, which defines its reactivity. It can act as a nucleophile and a base, leading to reactions at the nitrogen center itself.

N-Alkylation and N-Acylation Reactions

As a tertiary amine, the pyrrolidine nitrogen in this compound cannot undergo N-acylation. However, it readily participates in N-alkylation reactions. The lone pair of electrons on the nitrogen atom can attack an electrophilic carbon, such as that in an alkyl halide (e.g., methyl iodide), to form a new nitrogen-carbon bond. This process results in the formation of a quaternary ammonium (B1175870) salt.

Quaternization and Amine Oxide Formation

Quaternization: This is a specific example of N-alkylation where a tertiary amine is converted into a quaternary ammonium salt. The reaction involves treating the amine with an alkylating agent. For example, reacting this compound with an excess of a simple alkyl halide like iodomethane (B122720) would yield the corresponding (R)-3-iodo-1,1-dimethylpyrrolidinium iodide. nih.gov This quaternization imparts a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties.

Amine Oxide Formation: Tertiary amines can be oxidized to form amine N-oxides. nih.gov This transformation involves the formation of a coordinate covalent bond between the nitrogen and an oxygen atom. Common oxidizing agents for this purpose include hydrogen peroxide or peroxy acids like m-CPBA. Studies on N-methylpyrrolidine (NMP), the parent structure lacking the iodo-substituent, show that it can be readily oxidized to N-methylpyrrolidine N-oxide. nih.gov This oxidation is also a known metabolic pathway in biological systems, catalyzed by liver microsomes. nih.gov The resulting N-oxide is a polar, often water-soluble, compound.

Ring System Transformations and Rearrangements

The pyrrolidine ring system, particularly when substituted with an iodo group, is amenable to a variety of transformations that alter its fundamental structure. These include ring contractions to form smaller carbocycles, as well as isomerizations that lead to different heterocyclic systems.

Ring Contraction to Cyclobutanes via Iodonitrene Chemistry

A notable transformation of the pyrrolidine ring is its contraction to a cyclobutane (B1203170) structure. This reaction is achieved through the use of iodonitrene chemistry, providing a novel method for the synthesis of highly substituted cyclobutanes from readily available pyrrolidine precursors. nih.govacs.org The reaction is typically carried out by treating the pyrrolidine derivative with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate. chemistryviews.org This process is highly stereoselective, meaning that the stereochemistry of the starting pyrrolidine is retained in the resulting cyclobutane product. nih.govacs.org The yields of the cyclobutane products can vary from low to good, depending on the substitution pattern of the initial pyrrolidine. chemistryviews.org

Table 1: Selected Examples of Pyrrolidine Ring Contraction to Cyclobutanes

| Starting Pyrrolidine | Product Cyclobutane | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Optically pure spirooxindole-pyrrolidine | Spirooxindole-cyclobutane | 46% | >20:1 | 97% | nih.govacs.org |

| cis-substituted pyrrolidine-2,5-dicarboxylate | cis-substituted cyclobutane-1,2-dicarboxylate | 39% | Stereoselective | N/A | nih.govacs.org |

The mechanism of the ring contraction is proposed to proceed through a series of reactive intermediates. nih.govchemistryviews.org The reaction is initiated by the in-situ generation of an iodonitrene species, which then reacts with the pyrrolidine. chemistryviews.org This leads to an electrophilic amination of the pyrrolidine nitrogen, forming a 1,1-diazene (also known as an isodiazene) as a key reactive intermediate. nih.govacs.org

This 1,1-diazene is unstable and undergoes extrusion of molecular nitrogen (N₂). chemistryviews.org The elimination of nitrogen generates a 1,4-biradical species. nih.gov This biradical then rapidly undergoes intramolecular cyclization through C-C bond formation to yield the final cyclobutane product. nih.govchemistryviews.org The high stereospecificity of this reaction is attributed to the rapid rate of this final ring-closing step, which preserves the original stereochemistry of the substituents. nih.govacs.org In some cases, byproducts such as alkenes can be formed via β-fragmentation of the biradical intermediate. nih.govacs.org

Skeletal Modifications and Deconstruction of Pyrrolidines

The pyrrolidine skeleton can be synthetically accessed and modified through various strategies. One such approach involves the ring contraction of more abundant pyridine (B92270) structures. nih.gov Photochemical reactions of pyridines with silylboranes can produce pyrrolidine derivatives with complex bicyclic structures, which can then be further functionalized. nih.gov

Another method for the modification of the pyrrolidine ring involves the reductive functionalization of lactams. ntu.edu.sg This allows for the introduction of substituents at the C2 and C3 positions of the pyrrolidine ring. For instance, 2-cyano-3-iodo pyrrolidines can be synthesized from the corresponding lactams. ntu.edu.sg These functionalized pyrrolidines can then undergo further chemical transformations, demonstrating the utility of this method for skeletal modification. ntu.edu.sg

Isomerization Pathways (e.g., Azetidine (B1206935) to Pyrrolidine)

Isomerization reactions provide a pathway for converting other heterocyclic systems into pyrrolidines. A key example is the thermal isomerization of 2-(iodomethyl)azetidine derivatives into 3-iodopyrrolidine (B174656) derivatives. rsc.orgresearchgate.netrsc.org This reaction typically occurs when the temperature of the reaction is increased from room temperature to around 50°C. rsc.orgresearchgate.net

The mechanism of this azetidine to pyrrolidine isomerization is proposed to proceed through a dissociative pathway involving an aziridinium (B1262131) ion intermediate. rsc.orgresearchgate.netrsc.org The ability to control the reaction to produce either cis- or trans-substituted pyrrolidines by altering the reaction conditions supports this mechanistic hypothesis. rsc.org For example, the addition of a nucleophile before or after the isomerization step can lead to different stereochemical outcomes. rsc.org

Table 2: Temperature-Dependent Isomerization of Azetidines to Pyrrolidines

| Starting Material | Reaction Temperature | Major Product | Reference |

|---|---|---|---|

| Homoallylamine | 20°C | 2-(Iodomethyl)azetidine derivative | rsc.orgresearchgate.net |

| Homoallylamine | 50°C | 3-Iodopyrrolidine derivative | rsc.orgresearchgate.net |

| 2-(Iodomethyl)azetidine derivative | 50°C (heated separately) | 3-Iodopyrrolidine derivative (≥95% conversion) | rsc.org |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for controlling the reaction outcomes and for the rational design of new synthetic methods.

Elucidation of Transition States and Intermediates

As discussed in the preceding sections, several key intermediates have been proposed for the transformations of iodo-pyrrolidine and related systems.

In the ring contraction to cyclobutanes , the formation of a 1,1-diazene intermediate followed by a 1,4-biradical is supported by the stereospecificity of the reaction and the observation of fragmentation byproducts. nih.govacs.org

The isomerization of azetidines to pyrrolidines is believed to proceed through an aziridinium ion intermediate. This is evidenced by the stereochemical outcomes of the reaction under different conditions. rsc.orgresearchgate.netrsc.org

In the reductive functionalization of lactams to form substituted pyrrolidines, an equilibrium between iminium cation and enamine intermediates is thought to be a key step. ntu.edu.sg The interception of the enamine by an electrophile, such as an iodine cation, allows for the introduction of functionality at the β-position of the pyrrolidine ring. ntu.edu.sg

These mechanistic insights are vital for the continued development of novel and efficient synthetic routes to functionalized pyrrolidine derivatives and other valuable small molecules.

Kinetic Studies of Reaction Rates and Selectivity

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data on the kinetic studies of reaction rates and selectivity for the compound this compound. While general principles of reaction kinetics for similar structures, such as other substituted pyrrolidines and iodoalkanes, are well-established, specific rate constants, reaction orders, activation energies, and quantitative selectivity data for this particular molecule are not publicly available in the retrieved sources.

The reactivity of this compound would be expected to be influenced by several factors inherent to its structure. The pyrrolidine ring, being a saturated heterocycle, can adopt various conformations which may influence the accessibility of the C-I bond to attacking nucleophiles. The stereochemistry at the C3 position is a critical factor that would dictate the stereochemical outcome of nucleophilic substitution reactions. For instance, in a bimolecular nucleophilic substitution (SN2) reaction, an inversion of stereochemistry would be anticipated.

The nitrogen atom within the pyrrolidine ring, being basic, can be protonated under acidic conditions, which would likely alter the reaction kinetics, potentially deactivating the ring towards certain transformations or promoting others. The methyl group on the nitrogen atom also contributes to the steric and electronic environment of the molecule.

In the absence of specific experimental data for this compound, a detailed discussion of its reaction kinetics and selectivity remains speculative. Further empirical research would be required to quantify these parameters and to fully characterize the chemical behavior of this compound in various reactions.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For a complete analysis of (R)-3-Iodo-1-methyl-pyrrolidine, several NMR techniques would be employed.

2D-NMR for Structural Elucidation (COSY, HSQC, HMBC, NOESY)

A suite of 2D-NMR experiments would be essential to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, typically those on adjacent carbon atoms. This would help to trace the proton network within the pyrrolidine (B122466) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons and for piecing together the molecular skeleton, for instance, by correlating the N-methyl protons to the C2 and C5 carbons of the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule.

Without experimental spectra, a data table of expected chemical shifts and correlations cannot be accurately generated.

Chiral Shift Reagents for Enantiomeric Excess Determination

To determine the enantiomeric purity (the excess of the (R)-enantiomer over the (S)-enantiomer), a chiral shift reagent could be used. These are typically lanthanide-based complexes that bind to the lone pair of electrons on the nitrogen atom of the pyrrolidine. In a chiral environment, the NMR signals of the two enantiomers are often resolved into two separate sets of peaks, allowing for their integration and the calculation of the enantiomeric excess. The choice of the specific chiral shift reagent and the solvent system would be critical for achieving good separation of the signals.

Conformational Analysis using Coupling Constants and NOE Data

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of "envelope" or "twist" conformations. The conformation of the ring and the pseudo-axial or pseudo-equatorial orientation of the iodo substituent could be investigated using:

Coupling Constants (³JHH): The magnitude of the coupling constants between protons on adjacent carbons, obtained from a high-resolution ¹H NMR spectrum, can be related to the dihedral angle between them via the Karplus equation. This would provide insights into the puckering of the pyrrolidine ring.

NOE Data: As mentioned, NOESY or 1D NOE experiments would show through-space correlations. For example, the presence or absence of an NOE between the proton at C3 and the N-methyl protons would help to define the ring's conformation and the orientation of the iodo group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula, providing strong evidence for the identity of the compound. The theoretical exact mass of this compound can be calculated, but experimental verification is a key component of its characterization.

Table 1: Theoretical Exact Mass for this compound

| Formula | Isotope | Theoretical Mass (Da) |

|---|

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can fragment into smaller, charged pieces. The pattern of these fragments is often unique to a specific molecule and can be used to confirm its structure. For this compound, expected fragmentation pathways could include the loss of the iodine atom, the N-methyl group, or cleavage of the pyrrolidine ring. The analysis of these fragments would provide further confirmation of the molecule's structure.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-1-Methyl-3-pyrrolidinol |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique molecular fingerprint.

For this compound, the IR spectrum is characterized by absorption bands corresponding to its constituent parts: the saturated amine ring, the N-methyl group, and the carbon-iodine bond.

C-H Stretching and Bending: The aliphatic C-H bonds of the pyrrolidine ring and the N-methyl group give rise to characteristic stretching vibrations. These are typically observed in the region of 2845-2975 cm⁻¹. docbrown.info Bending and deformation vibrations for these C-H bonds also produce signals in the fingerprint region of the spectrum, generally between 1365 and 1470 cm⁻¹. docbrown.info

C-N Stretching: The stretching vibration of the tertiary amine C-N bond within the N-methylpyrrolidine structure typically appears in the 1296 cm⁻¹ region. researchgate.net

C-I Stretching: The bond between carbon and iodine is significantly weaker and involves a heavier atom compared to C-H or C-N bonds. Consequently, its stretching vibration absorbs at a much lower frequency. The characteristic absorption for a C-I bond is found in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹. docbrown.info The presence of a band in this range is a strong indicator of the iodo-substituent.

The unique combination of these absorption bands, particularly in the complex fingerprint region (below 1500 cm⁻¹), allows for the definitive identification of the compound. docbrown.info

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aliphatic C-H | Stretching | ~2845 - 2975 | docbrown.info |

| Aliphatic C-H | Bending/Deformation | ~1365 - 1470 | docbrown.info |

| Tertiary Amine C-N | Stretching | ~1296 | researchgate.net |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Confirmation

Confirming the absolute configuration of a chiral center is crucial, and this is achieved through chiroptical techniques that rely on the interaction of the molecule with plane-polarized or circularly polarized light.

Optical Rotation: A defining characteristic of chiral, non-racemic compounds is their ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity. libretexts.org The direction and magnitude of this rotation are measured using a polarimeter. The specific rotation, [α], is a standardized physical property calculated from the observed rotation. wikipedia.orglibretexts.org

[α] = α / (c * l)

Where:

α is the observed rotation in degrees.

c is the concentration of the solution in g/mL. masterorganicchemistry.com

l is the path length of the sample tube in decimeters (dm). masterorganicchemistry.com

Different enantiomers of a compound rotate light by an equal magnitude but in opposite directions. libretexts.org A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counter-clockwise is levorotatory (-). wikipedia.org While the specific rotation value for this compound is not widely documented, related chiral compounds such as (R)-(-)-1-methyl-3-pyrrolidinol are known to be optically active, exhibiting a specific rotation of -24.3°. chembk.com Therefore, this compound is expected to show a characteristic specific rotation, and measuring this value is a primary method for confirming its enantiomeric identity and purity.

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy is a more sophisticated technique that provides detailed stereochemical information. It measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. acs.org An achiral molecule will not exhibit a CD signal, making this technique specific for chiral substances.

The resulting CD spectrum contains positive or negative peaks, known as Cotton effects, which are highly sensitive to the molecule's three-dimensional structure. The sign and intensity of these Cotton effects can often be correlated to the absolute configuration of the chiral center(s) through empirical rules or quantum mechanical calculations. nih.govresearchgate.net For substituted pyrrolidines, the way the substituent distorts the ring and interacts with the chromophores determines the chiroptical properties observed in the CD spectrum. nih.gov This makes CD spectroscopy an exceptionally powerful tool for confirming the '(R)' configuration of the stereocenter in this compound.

Table 2: Chiroptical Techniques for Stereochemical Analysis

| Technique | Principle | Application for this compound |

|---|---|---|

| Optical Rotation | Measures the rotation of plane-polarized light by a chiral sample. libretexts.org | Confirms optical activity and enantiomeric identity through a specific rotation [α] value. wikipedia.org |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. acs.org | Provides detailed structural information and confirms the absolute '(R)' configuration by analyzing Cotton effects. nih.govresearchgate.net |

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and conformational preferences of molecules like (R)-3-Iodo-1-methyl-pyrrolidine.

The pyrrolidine (B122466) ring is not planar and exists in various puckered conformations, typically described as envelope (E) or twist (T) forms. For a substituted pyrrolidine such as this compound, the substituents' positions (axial or equatorial) significantly influence the conformational energies.

Energy minimization calculations would identify the most stable conformations. It is generally expected that the bulky iodo and methyl groups will preferentially occupy positions that minimize steric hindrance. For the N-methyl group, inversion at the nitrogen atom adds another layer of conformational complexity. Theoretical calculations on related N-methylfluoroamides have shown that different stable rotamers can exist and their relative energies can be determined using ab initio calculations. rsc.org

Conformational sampling, through methods like molecular dynamics simulations, would explore the potential energy surface of the molecule, revealing the accessible conformations and the energy barriers between them. Studies on other substituted cyclic amines, such as piperidines, have demonstrated that the conformation of N-substituents is crucial for their biological activity, and these preferred conformations can be determined through computational methods. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be relevant if it were being investigated as a ligand for a specific biological target, such as an enzyme or receptor.

In such studies, the 3D structure of the pyrrolidine derivative would be placed into the binding site of the target protein. The docking algorithm would then sample different orientations and conformations of the ligand, scoring them based on factors like intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, and electrostatic interactions). Research on pyrrolidine derivatives as Mcl-1 inhibitors has successfully used molecular docking to understand ligand-protein interactions. nih.govresearchgate.netbohrium.com These studies, supported by molecular dynamics simulations, help in understanding the stability of the ligand within the binding site. nih.govresearchgate.netbohrium.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Chemical Shifts: DFT can calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts for ¹H and ¹³C nuclei. The accuracy of these predictions is often enhanced when solvent effects are included in the calculations. For N-acylhydrazone derivatives, DFT calculations have been shown to correlate well with experimental ¹³C NMR chemical shifts. nih.gov

IR Frequencies: The vibrational frequencies in an infrared spectrum correspond to the modes of molecular vibration. DFT calculations can predict these frequencies and the corresponding intensities, aiding in the assignment of experimental IR bands. For N-methylfluoroamides, theoretical calculations have been used alongside FTIR spectra to confirm the presence of different conformers. rsc.org

A hypothetical table of predicted spectroscopic data for this compound, based on typical DFT accuracies, is presented below.

| Parameter | Predicted Value (Illustrative) |

| ¹³C Chemical Shift (C-I) | 10-20 ppm |

| ¹³C Chemical Shift (N-CH₃) | 40-50 ppm |

| ¹H Chemical Shift (C-H at C3) | 4.0-4.5 ppm |

| C-I Stretch Freq. (IR) | 500-600 cm⁻¹ |

Note: This table is illustrative and not based on actual published data for this specific molecule.

DFT is a key tool for elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. This allows for the determination of activation energies and reaction pathways. For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the iodine atom, DFT could model the transition state structure and energy.

Recent research on the reactivity of cyclic amines, including pyrrolidines, has utilized computational studies to understand the underlying mechanisms of reactions like nitrogen-atom insertion. acs.org These studies can explore different potential intermediates and transition states to reconcile experimental observations. acs.org

The stereochemical outcome of many reactions is a critical aspect of chemical synthesis. DFT calculations can provide insight into the origins of stereoselectivity. In reactions involving a chiral molecule like this compound, DFT can be used to model the transition states leading to different stereoisomeric products. The calculated energy difference between these diastereomeric transition states can explain and predict the observed stereoselectivity.

For instance, in the stereoselective synthesis of pyrrolidine derivatives through hydrogenation, it is proposed that the initial reduction directs the stereochemistry of subsequent steps. nih.gov DFT could be used to model the intermediates and transition states in such a sequence to rationalize the facial selectivity of the hydrogenation. Similarly, in enantioselective reactions to produce chiral γ-lactams, a plausible mechanism involving stereoselective intramolecular nucleophilic substitution can be proposed and supported by computational results. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on This compound are not extensively documented in publicly available literature, the pyrrolidine scaffold is a common feature in many biologically active molecules, making it a frequent subject of QSAR investigations. These studies provide valuable insights into the structural features of pyrrolidine derivatives that are crucial for their biological function.

Research on various substituted pyrrolidines has demonstrated the utility of QSAR in drug design and optimization. For instance, QSAR analyses have been successfully applied to understand the requirements for the inhibition of enzymes such as α-mannosidase by functionalized pyrrolidine derivatives. nih.gov In such studies, descriptors related to the van der Waals surface area, polarizability, and the presence of aromatic rings have been shown to be important for the inhibitory activity. nih.gov These models suggest that both the electronic and steric properties of the substituents on the pyrrolidine ring play a critical role in molecular recognition and binding affinity.

Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to explore the structure-activity relationships of more complex systems containing the pyrrolidine motif. These studies on various classes of compounds, including pyrimido-isoquinolin-quinones and pteridinone derivatives, have highlighted the importance of steric, electrostatic, and hydrophobic fields in determining biological activity. mdpi.commdpi.com For example, the placement of bulky, electron-rich groups or hydrogen bond acceptors at specific positions on the molecular scaffold can significantly enhance potency. mdpi.com

Although a direct QSAR model for This compound is not available, the general principles derived from studies on analogous structures suggest that the iodine atom at the 3-position would significantly influence the molecule's properties. The iodine atom would contribute to the molecule's lipophilicity, size, and polarizability, all of which are key parameters in QSAR models. Moreover, the potential for the iodine to engage in halogen bonding could be a crucial descriptor in a QSAR model for its biological targets.

Table 1: Representative QSAR Studies on Pyrrolidine Derivatives

| Pyrrolidine Derivative Class | Biological Target | Key QSAR Findings | Reference |

| Functionalized Pyrrolidine Diols | α-Mannosidase I and II | Polar properties on the van der Waals surface and the presence of aromatic rings are important for inhibitory activity. | nih.gov |

| Pyrrolidine-2,5-diones | Anticonvulsant Activity | Substituents at the 3-position strongly affect activity; phenylpiperazine moieties showed favorable protection in specific tests. | nih.gov |

| Pyrrolidine Pentamines | Aminoglycoside 6'-N-Acetyltransferase Type Ib | Modifications of functionalities and stereochemistry at five substitution points influence inhibitory properties. | nih.gov |

| Pyrimido-Isoquinolin-Quinones | Methicillin-Resistant Staphylococcus aureus | Steric, electronic, and hydrogen-bond acceptor properties are key to antibacterial activity. | mdpi.com |

Non-Covalent Interactions and Halogen Bonding in Pyrrolidine Derivatives

Non-covalent interactions are fundamental to the structure, stability, and function of chemical and biological systems. nih.gov For This compound , a particularly significant non-covalent interaction to consider is halogen bonding.

A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule, such as a lone pair of electrons or a π-system. nih.gov The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, opposite to the covalent bond. nih.gov In the case of This compound , the iodine atom possesses a significant σ-hole, making it a potential halogen bond donor.

Computational studies on various iodo-containing organic molecules have provided a quantitative understanding of halogen bonding. ju.edu.jonih.gov The strength of a halogen bond is influenced by the nature of the halogen atom (iodine typically forms the strongest halogen bonds among the halogens), the electron-withdrawing character of the group to which it is attached, and the nature of the halogen bond acceptor.

Table 2: General Characteristics of Halogen Bonds Involving Iodine

| Property | Description | Typical Values/Observations |

| Interaction Strength | The energy of the interaction between the iodine and the Lewis base. | Can range from a few kJ/mol to over 100 kJ/mol, comparable to or stronger than hydrogen bonds. |

| Directionality | The preferred orientation of the interacting atoms. | Highly directional, with the R-I···Y angle typically approaching 180°. |

| Bond Distance | The distance between the iodine atom and the Lewis basic atom (Y). | Generally shorter than the sum of the van der Waals radii of the interacting atoms. |

| Halogen Bond Donors | Molecules containing the iodine atom. | The electrophilicity of the σ-hole is enhanced by electron-withdrawing groups attached to the carbon bearing the iodine. |

| Halogen Bond Acceptors | Molecules with a nucleophilic region. | Lone pair-donating atoms (e.g., N, O, S) and π-systems are common acceptors. |

Applications As a Chiral Synthetic Intermediate

Asymmetric Synthesis of Complex Chiral Molecules

The defined stereocenter at the C3 position makes (R)-3-Iodo-1-methyl-pyrrolidine an important starting material for the asymmetric synthesis of elaborate chiral molecules. Its structure allows for the transfer of chirality to a new, more complex product, a fundamental strategy in modern synthetic chemistry.

The pyrrolidine (B122466) ring forms the structural core of numerous alkaloids, including the tropane (B1204802) class (e.g., atropine (B194438) and cocaine) and various indolizidine and pyrrolizidine (B1209537) alkaloids. google.com The synthesis of these natural products in an enantiomerically pure form is a significant challenge that often relies on the use of chiral pool starting materials or asymmetric synthetic methods.

This compound serves as a precursor for such targets by providing the N-methyl-pyrrolidine moiety with a pre-defined stereocenter. The iodine atom at the 3-position can be readily displaced by various nucleophiles or engaged in metal-catalyzed cross-coupling reactions to build the remainder of the alkaloid skeleton. This approach ensures that the stereochemistry of the pyrrolidine ring is maintained throughout the synthetic sequence, leading to the desired enantiomer of the final alkaloid.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the basis for a large percentage of pharmaceuticals. openmedicinalchemistryjournal.comkit.edu The synthesis of novel and diverse heterocyclic scaffolds is a primary goal in drug discovery. This compound is an ideal starting point for creating such scaffolds due to the synthetic flexibility of the C-I bond.

This bond facilitates a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the attachment of various aromatic and heteroaromatic systems. The table below summarizes potential coupling reactions.

Table 1: Potential Cross-Coupling Reactions for Scaffold Synthesis

| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | C-C (sp²-sp³) | Attachment of phenyl, pyridyl, or other aromatic rings. |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp-sp³) | Introduction of an alkynyl side chain for further functionalization. |

| Heck Coupling | Alkene | C-C (sp²-sp³) | Formation of a substituted alkene attached to the pyrrolidine ring. |

| Buchwald-Hartwig Amination | Amine, Amide, or Heterocycle | C-N | Direct attachment of nitrogen-based functional groups or heterocycles. |

These reactions enable the fusion or linkage of the chiral pyrrolidine ring to other cyclic systems, generating novel, three-dimensional structures with potential biological activity. google.com

Beyond simple scaffold decoration, this compound can be employed in synthetic strategies to construct intricate polycyclic systems with multiple stereocenters. Tandem reactions, where an initial intermolecular coupling at the iodo-position is followed by an intramolecular cyclization, are a powerful method for building molecular complexity rapidly. For instance, a Suzuki coupling to introduce an ortho-haloaryl group could be followed by an intramolecular Heck or Buchwald-Hartwig reaction to form a new fused ring system. The original stereocenter from the pyrrolidine directs the stereochemical outcome of subsequent transformations, allowing for the construction of stereodefined polycyclic molecules.

Building Block for Pharmaceutical Intermediates

The structural features of this compound make it a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other advanced research compounds.